molecular formula C11H16BrNO3S B1385715 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide CAS No. 358665-60-8

3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide

Cat. No.: B1385715
CAS No.: 358665-60-8
M. Wt: 322.22 g/mol
InChI Key: OPOKXEBKJHJFCF-UHFFFAOYSA-N
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Description

3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide is a chemical compound characterized by its bromine, tert-butyl, and methoxy functional groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide typically involves the bromination of N-(tert-butyl)-4-methoxybenzenesulfonamide. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and safety. The use of automated systems for the addition of reagents and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction reactions may involve the removal of the bromine atom, resulting in the formation of a different functional group.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as zinc (Zn) or iron (Fe) in the presence of hydrochloric acid (HCl) are employed.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 3-bromo-N-(tert-butyl)-4-methoxybenzenesulfonic acid.

  • Reduction: Formation of 3-bromo-N-(tert-butyl)-4-methoxyaniline.

  • Substitution: Formation of compounds like 3-hydroxy-N-(tert-butyl)-4-methoxybenzenesulfonamide.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group play crucial roles in binding to enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamide

  • 3-Bromo-N-(tert-butyl)-4-methoxyaniline

  • 3-Bromo-N-(tert-butyl)-4-hydroxybenzenesulfonamide

Uniqueness: 3-Bromo-N-(tert-butyl)-4-methoxybenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs. The presence of the methoxy group, in particular, enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)8-5-6-10(16-4)9(12)7-8/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOKXEBKJHJFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3-Bromo4-methoxyphenylsulfonyl chloride (2.80 g, 9.8 mmol) was dissolved in dichloromethane (30 mL) and the solution was treated with triethylamine (1.76 mL, 12.6 mmol), followed by the dropwise addition of t-butylamine (1.33 mL, 12.6 mmol). The mixture was allowed to stand for 2 hours and then was poured onto a mixture of 5% citric acid solution and dichloromethane. The organic layer was separated and the aqueous layer was extracted with dichloromethane (×2). The combined organic layers were dried and concentrated. Crystallization of the crude solid from ethyl acetate/hexane gave 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide (2.43 g, 77%).
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1.33 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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